molecular formula C9H15N3O2 B13962365 N-Methoxy-N-methyl-5-ethyl-1-methylpyrazole-3-carboxamide CAS No. 165744-16-1

N-Methoxy-N-methyl-5-ethyl-1-methylpyrazole-3-carboxamide

Cat. No.: B13962365
CAS No.: 165744-16-1
M. Wt: 197.23 g/mol
InChI Key: LULGRYLQCCVCAE-UHFFFAOYSA-N
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Description

5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group, a methoxy group, and a dimethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of polar organic solvents and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve the use of solvents like ethanol or dichloromethane and may require heating or cooling.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction and reagents used.

Scientific Research Applications

5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds due to the presence of nitrogen atoms in the pyrazole ring, facilitating intermolecular interactions . These interactions can influence various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide include:

Uniqueness

What sets 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl, methoxy, and dimethyl groups on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

165744-16-1

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-ethyl-N-methoxy-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C9H15N3O2/c1-5-7-6-8(10-11(7)2)9(13)12(3)14-4/h6H,5H2,1-4H3

InChI Key

LULGRYLQCCVCAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C)C(=O)N(C)OC

Origin of Product

United States

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